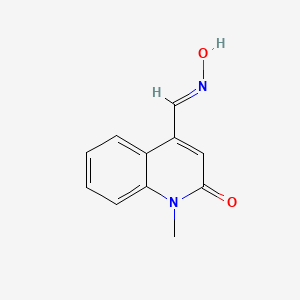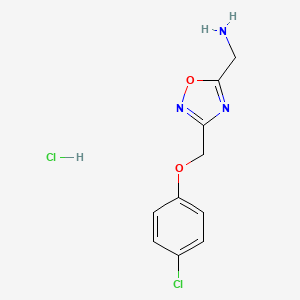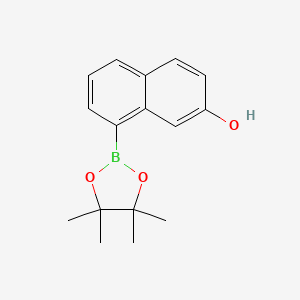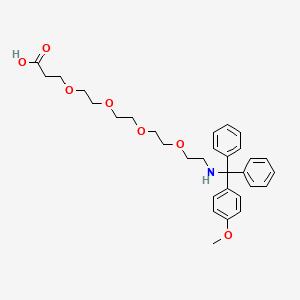![molecular formula C10H8ClN3O B1423766 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone CAS No. 936901-72-3](/img/structure/B1423766.png)
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Vue d'ensemble
Description
“3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone” is a chemical compound with the molecular formula C10H8ClN3O . It is used in various scientific research and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclobutanone ring attached to an imidazo[1,5-A]pyrazin ring, which also has a chlorine atom attached to it . The InChI code for this compound is 1S/C10H8ClN3O/c11-9-8-5-13-10 (6-3-7 (15)4-6)14 (8)2-1-12-9/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.64 g/mol . It has a topological polar surface area of 47.3 Ų and a complexity of 278 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Synthesis and Characterization
Optical Properties : Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole have been synthesized and characterized, investigating their fluorescence spectral characteristics and molecular orbital properties (Ge et al., 2014).
Synthesis Strategies : Research into oxazine derivatives including cyclobutanone elements explored various synthesis strategies, providing insights into compound structure through elemental analysis and spectroscopy (Figueroa‐Valverde et al., 2014).
Industrial Process Development : The development of an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction highlighted efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines, demonstrating scalability and purity (Baenziger et al., 2017).
Chemical Reactions and Properties
Heterocyclic Diazonium Salts : The study of reactions with heterocyclic diazonium salts led to novel syntheses of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles, expanding the understanding of these compounds' chemical behavior (Elnagdi et al., 1982).
Antibacterial Activity : Research into 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, including cyclobutanone-related structures, evaluated their antibacterial activities, contributing to medicinal chemistry (Bildirici et al., 2007).
Photoluminescence Properties : Studies on Cd and Hg coordination complexes based on a heterocyclic multidentate ligand, including pyrazinyl elements, examined their structural and luminescence properties (Hu et al., 2017).
Novel Compounds and Biological Evaluation
Anti-Inflammatory and Antioxidant Agents : Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles demonstrated potential as anti-inflammatory and antioxidant agents, with in vitro and in vivo studies (Shankar et al., 2017).
Antimicrobial Activity : The creation of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines showcased their antimicrobial activities, enhancing our understanding of these compounds in pharmacology (Zaki et al., 2016).
Functionalized Compound Synthesis : The synthesis of functionalized compounds containing pyridazine and related moieties, including pyrazinyl derivatives, added to the knowledge of heterocyclic chemistry and potential pharmaceutical applications (Svete, 2005).
Propriétés
IUPAC Name |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMBSVUDSOHVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC=C3N2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)



![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)
![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)




![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)